7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one
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Overview
Description
7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and an imidazo[2,1-f]purinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
One common synthetic route involves the use of starting materials such as 4-fluorophenylboronic acid and 1-methylimidazole, which undergo a series of reactions including coupling, cyclization, and hydroxylation . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to facilitate the desired transformations .
Scientific Research Applications
7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and catalysis.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one include other imidazo[2,1-f]purinones and fluorophenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and biological activities. Examples of similar compounds include:
- 7-(4-chlorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one
- 7-(4-bromophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one
- 7-(4-methylphenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one
These comparisons highlight the unique aspects of this compound, such as its specific fluorophenyl group, which can impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H10FN5O2 |
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Molecular Weight |
299.26 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-6H-purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C14H10FN5O2/c1-19-11-10(12(21)18-14(19)22)20-6-9(16-13(20)17-11)7-2-4-8(15)5-3-7/h2-6H,1H3,(H,16,17)(H,18,21,22) |
InChI Key |
JYQDPUOBPHFTPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(NC3=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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